2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline
Description
2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline is a fluorinated aromatic amine derivative featuring a dihydroisoquinoline moiety linked to a 4-fluoroaniline group via a methyl bridge. Its structure combines the electron-withdrawing fluorine substituent with the nitrogen-containing heterocyclic system, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2/c17-15-5-6-16(18)14(9-15)11-19-8-7-12-3-1-2-4-13(12)10-19/h1-6,9H,7-8,10-11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAOIBGTZSVOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(C=CC(=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 8-Fluoro-3,4-dihydroisoquinoline Intermediate
A key precursor is 8-fluoro-3,4-dihydroisoquinoline, which can be synthesized via directed ortho-lithiation and subsequent cyclization:
- Starting Material : 2-(3-fluorophenyl)ethylamine is acylated with pivaloyl chloride to form a pivaloylamide intermediate.
- Lithiation : The pivaloylamide undergoes lithiation at −78 °C using butyllithium in tetrahydrofuran (THF) to avoid aryne formation by LiF elimination.
- Formylation : Treatment with dimethylformamide (DMF) introduces a formyl group ortho to the amide substituent.
- Cyclization : Acid-catalyzed cyclization of the aldehyde intermediate leads to 8-fluoro-3,4-dihydroisoquinoline with simultaneous loss of the pivaloyl group, yielding the hydrochloride salt in approximately 79% overall yield.
This process is summarized in Table 1.
| Step | Reagents/Conditions | Product/Outcome | Yield (%) |
|---|---|---|---|
| Acylation | Pivaloyl chloride, dichloromethane, 0 °C to RT, 1 h | Pivaloylamide intermediate | 93 |
| Lithiation | Butyllithium, THF, −78 °C, 2 h | Lithiated intermediate | — |
| Formylation | DMF, THF, −78 °C to RT, 1 h | Formyl derivative | 54 |
| Cyclization | Acid catalysis, loss of pivaloyl | 8-Fluoro-3,4-dihydroisoquinoline HCl | 79 |
Alkylation and Amination of the Isoquinoline Core
- The 8-fluoro-3,4-dihydroisoquinoline hydrochloride salt can be treated with various alkyl lithium reagents to introduce alkyl or aryl substituents at the 1-position.
- Subsequent reduction or methylation steps can yield tetrahydroisoquinoline derivatives.
- Amination at the 4-fluoro position is facilitated by the activated C=N double bond, enabling nucleophilic substitution by cyclic amines such as morpholine or pyrrolidine under sealed tube conditions at 80 °C, producing substituted amino derivatives in moderate yields (~49–51%).
Preparation of 4-Fluoroaniline Component
- The 4-fluoroaniline moiety can be prepared via deoxygenation of p-fluoronitrobenzene using deoxygenating agents at elevated temperatures (100–230 °C) and autogenous pressure (100–1500 psia).
- Reaction times vary from 1 to 10 hours depending on conditions.
- The p-fluoroaniline product is isolated by extraction, distillation, or fractional crystallization.
- Optimal molar ratios of deoxygenating agent to p-halonitrobenzene range from 0.5:1 to 5:1 for satisfactory yields.
Reaction Conditions and Optimization
| Parameter | Range/Value | Notes |
|---|---|---|
| Lithiation temperature | −78 °C | Prevents aryne formation during lithiation |
| Solvent for lithiation | THF | Used due to solubility issues at low temperature |
| Cyclization conditions | Acid catalysis, ambient to mild heating | Leads to ring closure and pivaloyl loss |
| Amination temperature | 80 °C | Sealed tube reaction with cyclic amines |
| Deoxygenation temperature | 100–230 °C | For p-fluoronitrobenzene to p-fluoroaniline |
| Reaction pressure | 100–1500 psia | Autogenous pressure preferred |
| Reaction time | 1–10 hours | Variable depending on reaction step |
Summary of Research Findings
- The lithiation and formylation sequence is critical for introducing the aldehyde functionality ortho to the amide, enabling subsequent cyclization to the isoquinoline ring.
- The use of low temperatures and appropriate solvents (THF) is essential to avoid side reactions such as aryne formation.
- Acid-catalyzed cyclization is accompanied by pivaloyl group cleavage, a key step in obtaining the desired 8-fluoro-3,4-dihydroisoquinoline intermediate.
- Nucleophilic substitution at the fluorine atom on the isoquinoline ring is facilitated by the electron-withdrawing C=N bond, allowing efficient introduction of amino substituents.
- Preparation of the 4-fluoroaniline moiety from p-fluoronitrobenzene via deoxygenation is well-established, with reaction parameters optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline.
Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds.
Scientific Research Applications
2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The compound’s closest structural analog in the evidence is 2-(3,4-Dichlorophenyl)-4-fluoroaniline (CAS: 877179-04-9), which replaces the dihydroisoquinolinylmethyl group with a dichlorophenyl substituent . Below is a detailed comparison:
Structural Implications :
- Lipophilicity: The dihydroisoquinoline group in the target compound likely increases LogP compared to the dichlorophenyl analog, enhancing membrane permeability but reducing aqueous solubility .
- Steric Bulk: The dihydroisoquinolinylmethyl group introduces greater steric hindrance compared to the planar dichlorophenyl group, which may affect binding interactions in biological systems or catalytic processes.
Biological Activity
Overview
2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline is a complex organic compound with significant biological activity. It belongs to the isoquinoline class, characterized by its unique structural features, including a fluorine atom attached to the aniline ring and a dihydroisoquinoline moiety. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and enzyme modulation.
- IUPAC Name : 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-fluoroaniline
- Molecular Formula : C₁₆H₁₇FN₂
- Molecular Weight : 256.32 g/mol
- CAS Number : 1153396-37-2
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it has been shown to modulate the activity of phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides. Additionally, it affects cell signaling pathways by interacting with β-adrenergic and vasopressin receptors, influencing gene expression and cellular metabolism.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been observed to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. Its efficacy against certain bacterial strains has been noted, although further studies are required to elucidate the full spectrum of its antimicrobial activity.
Case Studies
| Study | Findings |
|---|---|
| In Vitro Study on Cancer Cell Lines | Demonstrated significant apoptosis induction in breast and lung cancer cells at micromolar concentrations. |
| Phosphodiesterase Inhibition Assay | Showed effective inhibition of PDE5 and PDE4, leading to increased levels of cGMP and cAMP in treated cells. |
| Antimicrobial Screening | Exhibited moderate activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 50 to 100 µg/mL. |
Comparative Analysis
When compared to similar compounds such as 3,4-Dihydroquinolin-2-one derivatives and 3,4-Dihydro-2(1H)-pyridones, this compound stands out due to its fluorine substitution. This modification enhances its stability and alters its interaction profile with biological targets.
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial |
| 3,4-Dihydroquinolin-2-one | Similar core structure | Antimicrobial |
| 3,4-Dihydro-2(1H)-pyridone | Similar core structure | Anticancer |
Q & A
Q. How can isotopic labeling (e.g., F NMR probes) track metabolic pathways in vivo?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
